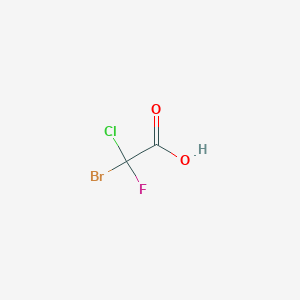

Bromochlorofluoroacetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-2-chloro-2-fluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HBrClFO2/c3-2(4,5)1(6)7/h(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOHSKRBVVFCLDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(Cl)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HBrClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80409178 | |

| Record name | BROMOCHLOROFLUOROACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80409178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354-03-0 | |

| Record name | BROMOCHLOROFLUOROACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80409178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Bromochlorofluoroacetic Acid and Its Derivatives

Established Reaction Pathways for Bromochlorofluoroacetic Acid Synthesis

The synthesis of this compound, a key chiral molecule, often serves as a precursor for producing other valuable chemical compounds. rsc.org Various synthetic routes have been developed, primarily starting from readily available halogenated precursors. These methods involve a series of carefully controlled reactions to introduce the desired bromine, chlorine, and fluorine atoms onto a single carbon center.

Multi-Step Conversions from Halogenated Precursors

A common and versatile starting material for the synthesis of this compound and its derivatives is diethyl malonate. rsc.org This readily available and inexpensive compound allows for the systematic introduction of different halogen atoms in a stepwise manner. rsc.orgyoutube.comyoutube.com The general strategy involves the sequential halogenation of the active methylene (B1212753) group of diethyl malonate.

One established pathway begins with the bromination and subsequent chlorination of diethyl malonate to yield diethyl bromochloromalonate. rsc.org Alternatively, diethyl chlorofluoromalonate can be synthesized by either fluorinating diethyl chloromalonate or chlorinating diethyl fluoromalonate. rsc.org The choice between these routes often depends on the yield and suitability of the reaction conditions. rsc.org For instance, the fluorination of diethyl bromomalonate has been achieved with N-fluoro-2,4,6-trimethylpyridinium triflate. rsc.org

Another approach starts with halogenated ethenes, though their low boiling points and decreasing availability due to the ban on chlorofluorocarbons (CFCs) present significant drawbacks. rsc.org A multi-step synthesis starting from 1-chloro-1,2,2-trifluoroethylene has been reported to produce this compound in an approximate 25% yield. lookchem.com

The following table summarizes various synthetic transformations starting from halogenated precursors:

| Starting Material | Reagents | Product | Yield |

| Diethyl bromomalonate | N-fluoro-2,4,6-trimethylpyridinium triflate | Diethyl bromofluoromalonate | 86% |

| Diethyl fluoromalonate | SO₂Cl₂ | Diethyl chlorofluoromalonate | 86% |

| Diethyl chloromalonate | Sodium hypobromite | Diethyl bromochloromalonate | - |

| Diethyl malonate | Bromine, SO₂Cl₂ | Diethyl bromochloromalonate | - |

| 1-chloro-1,2,2-trifluoroethylene | Multiple steps | This compound | ~25% |

Decarboxylation Reactions within Synthetic Sequences

A crucial step in many synthetic routes leading to this compound is decarboxylation, the removal of a carboxyl group as carbon dioxide. csbsju.eduorganicchemistrytutor.com This reaction is typically performed on a di-halogenated malonate derivative. For instance, the unilateral decarboxylation of halogenated diethyl malonates can yield the corresponding halogenated acetic acids. rsc.org

The synthesis of this compound from diethyl chlorofluoromalonate involves a more complex, multi-step decarboxylation process. rsc.org First, the diethyl ester is saponified to its monoethyl ester potassium salt. This is then converted to the corresponding silver salt using a silver-loaded ion exchange resin. A subsequent Hunsdiecker-type decarboxylation of the silver salt yields the bromochlorofluoroacetate product. rsc.org Finally, saponification of the resulting ester with sodium hydroxide (B78521) gives this compound with a high yield. rsc.org It has been noted that the decarboxylation to obtain bromochlorofluoromethane (B1195813) from this compound occurs with retention of configuration. nih.govresearchgate.net

Methodological Advancements in Reaction Optimization and Product Purification

Optimizing reaction conditions is critical for maximizing yield and purity in the synthesis of this compound. sigmaaldrich.comwhiterose.ac.uknih.gov This involves the careful control of parameters such as temperature, reaction time, and the choice of solvents and catalysts. sigmaaldrich.com For example, in the synthesis of related halogenated acetic acids, the choice between different halogenation routes for diethyl dihalogenmalonates was made based on which pathway provided a higher yield. rsc.org

Purification of the final product is essential to remove impurities and isolate the desired compound. evitachem.com For this compound, purification can be achieved through various techniques. After acidification of the basic solution from saponification, the product is typically extracted with an organic solvent like diethyl ether. rsc.org The organic layer is then dried and the solvent evaporated to yield the crude product. rsc.org Further purification can be achieved through methods like crystallization. The purity of the final product is often assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.org

Stereoselective Synthesis and Enantiomeric Resolution of this compound

This compound possesses a chiral center, meaning it can exist as two non-superimposable mirror images called enantiomers. ethz.ch The synthesis and separation of these individual enantiomers are crucial for applications where stereochemistry is important.

Diastereomeric Salt Formation and Fractional Crystallization for Enantiomer Separation

A classical and widely used method for separating the enantiomers of a racemic mixture of a carboxylic acid is through the formation of diastereomeric salts. rsc.orglibretexts.orgpharmacy180.comspcmc.ac.inmdpi.com This technique involves reacting the racemic this compound with a single, pure enantiomer of a chiral base, often an alkaloid like strychnine (B123637). lookchem.comnih.govresearchgate.net

The reaction produces a mixture of two diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. libretexts.orgpharmacy180.com One diastereomer will crystallize out of the solution while the other remains dissolved. After separation, the individual enantiomers of this compound can be regenerated from their respective diastereomeric salts. pharmacy180.com The optical purity of the separated enantiomers can be determined using techniques like ¹⁹F NMR spectroscopy of their strychnine salts. lookchem.comresearchgate.net

The efficiency of the resolution can be influenced by the choice of the resolving agent and the crystallization conditions. mdpi.comrsc.orgrug.nl The stoichiometry of the diastereomeric salts formed can also play a decisive role in the separation process. mdpi.com

Contemporary Asymmetric Synthesis Strategies

While resolution of a racemic mixture is a common approach, modern organic chemistry increasingly focuses on asymmetric synthesis, which aims to directly produce a single enantiomer of a chiral compound. uwindsor.cauzh.chpharmaguideline.comuclm.es These strategies often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. ethz.chuwindsor.ca

For the synthesis of chiral halogenated acetic acids, including this compound, the development of stereoselective methods is an active area of research. nih.govrsc.orgwilliams.edu While specific contemporary asymmetric syntheses for this compound are not extensively detailed in the provided context, the general principles of asymmetric synthesis would apply. This could involve, for example, the use of a chiral catalyst to guide the stereoselective halogenation of a prochiral precursor. The goal of these methods is to achieve high enantiomeric excess (ee), meaning that one enantiomer is produced in a much greater amount than the other. pharmaguideline.com

Analytical Methods for Enantiomeric Purity Assessment in Research (e.g., Chiral Derivatization for NMR)

The determination of enantiomeric purity is a critical aspect of chiral compound analysis. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, in conjunction with chiral derivatizing agents (CDAs), provides a powerful method for assessing enantiomeric excess (e.e.). wikipedia.org

A chiral derivatizing agent is an enantiomerically pure compound that reacts with a racemic or enantioenriched mixture to form a pair of diastereomers. wikipedia.org These diastereomers, unlike the original enantiomers, have distinct physical properties and can be distinguished by spectroscopic techniques like NMR. wikipedia.org For the analysis to be reliable, the reaction with the CDA must proceed to completion to avoid kinetic resolution, and the CDA itself must be configurationally stable. wikipedia.org

In the case of this compound, a notable example of a chiral derivatizing agent is borneol. The acid is converted into its diastereomeric borneol esters. The resulting esters exhibit different chemical shifts in their ¹⁹F NMR spectra, allowing for the quantification of each enantiomer. The ¹⁹F NMR signals for the diastereomeric esters appear at approximately -63.8 ppm (relative to fluorotrichloromethane), with a separation of 0.13 ppm between the peaks corresponding to the two diastereomers. lookchem.com By integrating the areas of these distinct peaks, the enantiomeric excess of the original this compound sample can be accurately calculated. lookchem.com A linear relationship has been observed between the optical rotation and the enantiomeric purity of this compound as determined by this ¹⁹F NMR method. lookchem.com

| Parameter | Value |

| NMR Nucleus | ¹⁹F |

| Chiral Derivatizing Agent | Borneol |

| Approximate Chemical Shift | -63.8 ppm |

| Separation of Diastereomeric Signals | 0.13 ppm |

| Data derived from the ¹⁹F NMR analysis of diastereomeric borneol esters of this compound. lookchem.com |

Synthetic Routes to Structurally Related this compound Analogs and Derivatives

The unique structural features of this compound make it a valuable precursor for the synthesis of other chiral molecules. The following subsections outline key transformations of this acid into its analogs and derivatives.

Formation of Halomethane Compounds (e.g., Bromochlorofluoromethane)

One of the significant applications of this compound is its role as a precursor in the synthesis of bromochlorofluoromethane (CHBrClF), one of the simplest chiral molecules. The transformation is achieved through a decarboxylation reaction. This process typically involves the removal of the carboxyl group, leading to the formation of the corresponding halomethane. The decarboxylation of the strychnine salts of this compound has been shown to proceed with retention of configuration, providing a stereospecific route to enantiomerically enriched or pure bromochlorofluoromethane. lookchem.com

Strategies for Constructing Functionalized Derivatives

Beyond esterification, the carboxyl group of this compound can be transformed into other functional groups to create a variety of derivatives. For instance, the formation of amides is a common strategy. Bromochlorofluoroacetamide is a known derivative, indicating the feasibility of converting the carboxylic acid or its activated form (like the acid chloride) into an amide through reaction with ammonia (B1221849) or a primary/secondary amine. google.comgoogle.com

The synthesis of ketones is another possibility. The carboxylic acid can be converted into an organometallic reagent (e.g., an organolithium or Grignard reagent) which can then react with an appropriate electrophile, or the acid chloride can be reacted with an organocuprate reagent to yield a ketone. These transformations would lead to the formation of bromochlorofluoroketones, further expanding the range of accessible functionalized derivatives.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. For bromochlorofluoroacetic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its covalent framework and stereochemistry.

Proton (¹H) NMR Applications in Structural Assignments

The ¹H NMR spectrum of this compound is predicted to be relatively simple, characterized by two distinct signals. The most prominent signal corresponds to the acidic proton of the carboxylic acid group (-COOH). This proton is highly deshielded and is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 10.0 and 13.0 ppm. libretexts.orgoregonstate.edu Its chemical shift can be influenced by factors such as solvent, concentration, and temperature due to variations in hydrogen bonding.

The second signal arises from the single proton attached to the alpha-carbon (-CHBrClF). This proton is directly bonded to a carbon atom that is substituted with three highly electronegative halogen atoms (Br, Cl, F) and a carbonyl group. This environment causes significant deshielding, shifting the proton's resonance downfield. libretexts.orglibretexts.org The estimated chemical shift for this proton would likely fall in the range of 5.0 to 6.5 ppm. In a standard achiral solvent, this signal would appear as a singlet.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| -H BrClF | 5.0 - 6.5 | Singlet | Significant downfield shift due to the cumulative electron-withdrawing effect of three adjacent halogens and the carbonyl group. |

| -COOH | 10.0 - 13.0 | Broad Singlet | Typical range for a carboxylic acid proton; position is solvent and concentration-dependent. |

Carbon-13 (¹³C) NMR for Core Structure Confirmation

The proton-decoupled ¹³C NMR spectrum of this compound provides direct confirmation of its two-carbon backbone.

Carboxylic Carbon (C=O): The carbon atom of the carboxyl group is expected to resonate in the typical range for carboxylic acids, approximately 165-175 ppm. Its exact position is influenced by the strong electron-withdrawing nature of the adjacent alpha-carbon. oregonstate.edu The presence of alpha-halogen substituents generally causes an upfield shift (shielding) of the carboxyl carbon signal compared to non-halogenated acids. princeton.eduresearchgate.net

Alpha-Carbon (-CHBrClF): This carbon is bonded to three different halogen atoms and a carboxyl group. The cumulative inductive effect of these electronegative substituents leads to a substantial downfield shift. The chemical shift for this carbon is predicted to be in the range of 80-100 ppm, a region characteristic of carbons bearing multiple halogen atoms. oregonstate.edu

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |

| C HBrClF | 80 - 100 | Highly deshielded due to the direct attachment of three electronegative halogens (Br, Cl, F). |

| -C OOH | 165 - 175 | Within the characteristic range for carboxylic acids, shifted slightly upfield by the alpha-halogen substituents. princeton.eduresearchgate.net |

Fluorine-19 (¹⁹F) NMR for Halogenated Systems and Chirality Assessment

¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.orgbiophysics.org This technique is particularly valuable for this compound for both structural confirmation and stereochemical analysis.

The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom. The chemical shift of this signal provides information about the electronic environment of the fluorine nucleus. wikipedia.org

Crucially, because this compound is chiral, ¹⁹F NMR can be employed to assess its enantiomeric purity. In the presence of a chiral solvating agent or a chiral auxiliary, the single fluorine signal will resolve into two distinct signals, one for each enantiomer ((R)-bromochlorofluoroacetic acid and (S)-bromochlorofluoroacetic acid). The integration of these two peaks allows for the direct determination of the enantiomeric excess (ee) of a given sample. This method offers a powerful alternative to chiral chromatography for stereochemical analysis. nih.gov

Mass Spectrometry (MS) for Compound Verification and Purity Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species and Reaction Products

Direct analysis of the highly polar and non-volatile this compound by GC-MS is challenging. Therefore, a derivatization step is typically required to increase its volatility. nih.govlibretexts.orgjfda-online.com A common method is esterification to form a more volatile derivative, such as methyl bromochlorofluoroacetate.

The mass spectrum of the derivatized compound would be expected to show a molecular ion peak cluster corresponding to its molecular weight. A key feature of this cluster would be the characteristic isotopic patterns of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

The fragmentation of the molecular ion would provide further structural evidence. wikipedia.org Predicted fragmentation pathways include:

Loss of the alkoxy group: Cleavage of the C-O bond of the ester (e.g., loss of ·OCH₃ for the methyl ester).

Decarboxylation: Loss of the entire ester group (e.g., loss of ·COOCH₃).

Halogen loss: Cleavage of the carbon-halogen bonds, resulting in fragments corresponding to the loss of ·Br, ·Cl, or ·F radicals. Fragments showing the loss of bromine or chlorine would exhibit predictable changes in their isotopic patterns.

| Fragment Ion | Description | Significance |

| [M]⁺ | Molecular ion | Confirms the molecular weight of the derivative. Isotopic pattern reveals the presence of one Br and one Cl atom. |

| [M - OR]⁺ | Loss of the alkoxy group | Confirms the ester structure. |

| [M - COOR]⁺ | Loss of the entire ester group | Indicates the presence of the bromochlorofluoro-methyl fragment. |

| [M - Br]⁺ | Loss of a bromine radical | Characteristic fragmentation for bromo-compounds. |

| [M - Cl]⁺ | Loss of a chlorine radical | Characteristic fragmentation for chloro-compounds. |

X-ray Crystallography for Crystalline State Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a compound in its crystalline state. nih.gov This technique provides precise measurements of bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation.

For this compound, a single-crystal X-ray diffraction analysis would reveal:

Absolute Configuration: As the molecule is chiral, X-ray crystallography on a suitable crystal can determine the absolute configuration (R or S) of the stereocenter without ambiguity. nih.gov

Molecular Geometry: The precise bond lengths of C-Br, C-Cl, C-F, C-C, and C-O, as well as the bond angles around the chiral alpha-carbon, would be determined.

While obtaining a single crystal suitable for X-ray diffraction can be a significant challenge, the resulting structural data would be invaluable for a complete understanding of the molecule's solid-state properties.

Vibrational Spectroscopy for Molecular Dynamics and Conformation

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. purdue.edulibretexts.org When a molecule absorbs IR radiation, its bonds vibrate at specific frequencies, resulting in a characteristic spectrum of absorption bands. lumenlearning.com

The IR spectrum of this compound exhibits several key absorption bands that correspond to its constituent functional groups. The carboxylic acid group is particularly prominent, giving rise to two distinct and strong absorptions:

O–H Stretch: A very broad and strong absorption band, typically found in the range of 2500–3300 cm⁻¹, is characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.

C=O Stretch: A sharp and intense absorption band appears in the region of 1680–1760 cm⁻¹. pressbooks.pub The exact position of this carbonyl stretch can be influenced by hydrogen bonding; for carboxylic acid dimers, it is commonly observed around 1700–1725 cm⁻¹. libretexts.org

C–O Stretch: The stretching vibration of the carbon-oxygen single bond, coupled with O-H bending, appears in the 1210-1320 cm⁻¹ region.

Other vibrations, such as those involving the carbon-halogen bonds (C-Br, C-Cl, C-F), occur at lower frequencies in the fingerprint region of the spectrum (<1000 cm⁻¹).

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid (O-H) | Stretching | 2500 - 3300 | Strong, Broad |

| Carbonyl (C=O) | Stretching | 1700 - 1725 | Strong, Sharp |

| Carboxylic Acid (C-O) | Stretching | 1210 - 1320 | Medium |

| Carbon-Halogen (C-X) | Stretching | < 1000 | Variable |

Raman spectroscopy is a vibrational spectroscopy technique that, like IR, provides information about molecular vibrations. mdpi.com It relies on the inelastic scattering of monochromatic light, known as the Raman effect. mdpi.com While IR spectroscopy is sensitive to changes in the dipole moment of a molecule, Raman spectroscopy is sensitive to changes in its polarizability.

Raman Optical Activity (ROA) is a specialized form of Raman spectroscopy that is uniquely sensitive to molecular chirality. rsc.orgwikipedia.org It measures the small difference in the intensity of Raman scattering when the sample is illuminated with right- versus left-circularly polarized light. wikipedia.orgresearchgate.net This differential scattering provides a rich and detailed "fingerprint" of the molecule's three-dimensional stereochemical structure. researchgate.net

For a chiral molecule like this compound, ROA is a powerful tool for:

Determining Absolute Configuration: By comparing the experimentally measured ROA spectrum with spectra predicted by quantum chemical calculations for the R and S enantiomers, the absolute configuration can be definitively assigned. researchgate.net

Probing Molecular Conformation: ROA spectra are highly sensitive to the conformational arrangement of the molecule in solution. nih.gov This allows for the study of the preferred spatial orientations of the atoms and functional groups.

The ROA spectrum provides detailed structural information by revealing chiral signatures across a wide range of vibrational modes, making it a more specific probe of stereochemistry than traditional electronic chiroptical methods. nih.govethz.ch

Compound Index

Stereochemical Properties and Fundamental Chirality Research

Mechanisms of Enantiomeric Recognition and Differentiation

The resolution of racemic bromochlorofluoroacetic acid into its separate enantiomers is a critical first step for many stereochemical studies. This separation is often achieved through fractional crystallization using a chiral resolving agent. One historically significant and effective method involves the use of the naturally occurring chiral alkaloid, strychnine (B123637). nih.gov The acid forms diastereomeric salts with strychnine, (S)-acid·(S)-strychnine and (R)-acid·(R)-strychnine, which exhibit different physical properties, such as solubility, allowing for their separation. The absolute configuration of the S-(+) and R-(-) forms of the acid has been definitively established through X-ray crystallography of these diastereomeric salts. nih.gov

The principle behind this recognition lies in the three-dimensional arrangement of the interacting molecules. The chiral environment provided by the strychnine molecule allows for differential interactions with the R and S enantiomers of the this compound. These interactions, which can include hydrogen bonding and van der Waals forces, lead to the formation of a more stable, less soluble crystal lattice for one diastereomer, enabling its selective crystallization.

Modern techniques for enantiomeric recognition also employ spectroscopic methods. For instance, nuclear magnetic resonance (NMR) spectroscopy, particularly using chiral solvating agents or by converting the enantiomers into diastereomeric esters (e.g., with bornyl alcohol), can be used to determine the enantiomeric purity of a sample. researchgate.net In such cases, the different chemical environments experienced by the nuclei in the diastereomeric species result in distinct signals in the NMR spectrum, allowing for their quantification.

Stereochemical Retention and Inversion in this compound Reactions

The reactions of this compound provide a platform to study the stereochemical pathways of chemical transformations, specifically whether they proceed with retention or inversion of configuration at the chiral center.

Decarboxylation Stereochemistry and Configurational Stability

A key reaction of this compound is its decarboxylation to form bromochlorofluoromethane (B1195813) (CHBrClF). nih.govrsc.org This reaction is of particular interest because it allows for the transfer of chirality from the acid to the resulting haloalkane. Crucially, experimental evidence has shown that the decarboxylation of the S-(+)- and R-(-)-bromochlorofluoroacetic acid to yield S-(+)- and R-(-)-bromochlorofluoromethane, respectively, occurs with retention of configuration . nih.gov

This outcome is significant as it implies a specific reaction mechanism. A proposed pathway for this type of decarboxylation involves a concerted process where the carboxyl group departs and a new C-H bond is formed without inverting the stereocenter. The stability of the chiral configuration throughout this transformation is essential for producing enantiomerically pure bromochlorofluoromethane, a molecule that has been a target for fundamental physics experiments. nih.govrsc.org

The configurational stability of this compound itself is a prerequisite for these studies. Unlike some chiral molecules that can readily racemize, this compound maintains its stereochemical integrity under normal conditions, making it a reliable precursor for stereospecific reactions. researchgate.net

Investigations into Parity Violation in Chiral Molecules

The existence of stable enantiomers of molecules like this compound and its derivatives has opened the door to experiments searching for a subtle, yet profound, physical phenomenon: parity violation. The theory of electroweak interactions predicts that enantiomers of a chiral molecule should have slightly different energies due to the parity-violating weak neutral current. free.fr

Spectroscopic Probes for Electroweak Parity Violation in Halogenated Methanes

Derivatives of this compound, such as bromochlorofluoromethane (CHBrClF), are prime candidates for detecting this parity-violating energy difference (PVED). researchgate.netaip.org The small number of atoms in these molecules makes them amenable to high-level theoretical calculations, which can predict the magnitude of the PVED. rsc.org These calculations guide experimental searches, which primarily rely on high-resolution laser spectroscopy. free.fr

The experimental approach involves measuring the vibrational transition frequencies of the two enantiomers with extremely high precision. A difference in these frequencies would be direct evidence of parity violation at the molecular level. researchgate.net Experiments have been conducted on the vibration-rotation transitions of CHBrClF in the infrared region. researchgate.netfree.fr While these experiments have placed stringent upper bounds on the possible energy difference, definitively measuring the tiny predicted effect remains a significant challenge. nih.gov The ongoing development of more sensitive spectroscopic techniques continues to push the limits of these fundamental tests of physics. researchgate.net

Conformational Studies and Chiroptical Response

The three-dimensional structure and its influence on the interaction with polarized light are central to understanding the properties of chiral molecules like this compound.

Conformational studies, particularly using X-ray diffraction of its crystalline forms, have revealed how intermolecular interactions, such as hydrogen bonding, dictate the packing of the molecules in the solid state. researchgate.netamu.edu.pl Research has shown that pressure can induce different hydrogen-bonding patterns, leading to the formation of different polymorphs (crystal structures). researchgate.net In one form, the molecules are linked into chains (catemers) via hydrogen bonds, while in another, they form discrete pairs (dimers). researchgate.net These studies highlight the conformational flexibility of the carboxyl group and the role of non-covalent interactions in determining the supramolecular architecture.

The chiroptical response of a molecule describes its differential interaction with left- and right-circularly polarized light. This is a hallmark of chirality and is quantified by techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD). The chiroptical properties of this compound and its derivatives are directly related to their absolute configuration. researchgate.net Theoretical calculations, such as time-dependent density functional theory (TDDFT), can predict the chiroptical spectra, which can then be compared with experimental measurements to confirm the stereochemical assignment. researchgate.net The relationship between the molecular structure and its specific rotation (the rotation of the plane of polarized light) is a fundamental aspect of its chiroptical response. researchgate.net

Polymorphism, Crystal Packing, and Supramolecular Assembly

Pressure-Induced Polymorphism of Bromochlorofluoroacetic Acid

High-pressure studies have been instrumental in uncovering the polymorphic nature of this compound, demonstrating that external pressure can be a powerful tool to control and understand molecular aggregation in carboxylic acids. rsc.orgresearchgate.net

Formation and Characterization of Distinct Crystalline Phases (e.g., α and β polymorphs)

At least two distinct polymorphic phases of this compound, designated as α and β, have been identified and characterized through high-pressure crystallization experiments. rsc.org Polymorph α is formed at lower pressures, specifically between the freezing pressure and approximately 0.6 GPa. rsc.org In contrast, polymorph β is obtained when the compound is crystallized from its melt at higher pressures, such as 0.80 GPa and 1.37 GPa. rsc.org

The two polymorphs exhibit different crystal habits and can be distinguished by their diffraction patterns. rsc.org Polymorph α can persist as a metastable phase even at pressures where polymorph β is more stable. For instance, the structure of polymorph α has been determined at 1.93 GPa when grown from a seed of the α-phase. rsc.org

Table 1: Crystallographic Data for α and β Polymorphs of this compound

| Parameter | Polymorph α | Polymorph β |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| Pressure of Formation | < 0.6 GPa | > 0.6 GPa |

| Hydrogen Bonding Motif | Catemer | Dimer |

| Relative Stability | Stable at lower pressures | Stable at higher pressures |

| Z' (molecules in asymmetric unit) | 1 | 1 |

This table is based on data reported in the literature. rsc.org

High-Pressure Effects on Crystal Structures and Phase Stability

High pressure significantly influences the crystal structures and the relative stability of the α and β polymorphs of this compound. The primary effect of increasing pressure is the compression of the crystal lattice, which favors the formation of the more densely packed polymorph. rsc.org

Polymorph β has a smaller crystal volume compared to polymorph α, which is consistent with its stability at higher pressures (above 0.6 GPa). rsc.org This difference in volume is attributed to the greater freedom of the 0-D dimers in the β phase to adjust their positions within the crystal structure, allowing for more efficient packing compared to the 1-D catemers in the α phase. rsc.orgresearchgate.net

Interestingly, a direct phase transition from the catemeric α polymorph to the dimeric β polymorph was not observed, even when the α phase was over-pressurized by more than 1.3 GPa into the stability region of the β phase. rsc.orgresearchgate.net This suggests that the transformation between these two forms may not occur as a classical solid-state phase transition and might require the complete dissolution or melting of the compound to overcome the kinetic barrier for nucleation of the more stable phase. rsc.orgresearchgate.net The pressure dependence of the C-C-O=C torsion angle is weak for both polymorphs within their respective determined structures. rsc.org

Intermolecular Interactions and Aggregation Patterns

The aggregation of this compound molecules in the solid state is directed by a combination of strong hydrogen bonds and weaker secondary intermolecular interactions. The interplay between these forces is highly sensitive to pressure, leading to the formation of distinct supramolecular assemblies in the different polymorphs. rsc.orgresearchgate.netrsc.org

Hydrogen Bonding Motifs (e.g., Catemers vs. Dimers)

A key distinguishing feature between the α and β polymorphs of this compound is their hydrogen bonding pattern. rsc.orgrsc.org

Polymorph α: In this phase, the molecules are linked by syn-syn hydrogen bonds to form one-dimensional chains, known as catemers . rsc.orgresearchgate.netresearchgate.net These catemer chains are not linear but are strongly corrugated, a conformation that is pushed to its steric limit by the interactions between neighboring molecules within the chain. rsc.orgrsc.org

Polymorph β: In contrast, the molecules in this high-pressure polymorph are connected into cyclic dimers through hydrogen bonds. rsc.orgresearchgate.netresearchgate.net This is a common motif for many monofunctional carboxylic acids. rsc.org

The preference for either a catemer or a dimer arrangement is a direct consequence of the pressure applied during crystallization, which alters the energetic balance between different possible intermolecular interactions. rsc.orgresearchgate.net

Principles of Crystal Engineering and Supramolecular Control

The study of this compound polymorphism provides a clear example of the principles of crystal engineering, a field focused on understanding and controlling the assembly of molecules into crystalline solids. ucl.ac.ukusherbrooke.ca By manipulating external factors like pressure, it is possible to guide the formation of specific crystal structures with desired supramolecular arrangements. usherbrooke.carsc.orgill.eu

The formation of either catemers or dimers in this compound highlights how a subtle shift in the balance of intermolecular forces, induced by pressure, can lead to distinct supramolecular synthons—the fundamental building blocks of a crystal structure. rsc.orgresearchgate.net This ability to control the self-assembly process is a central goal of crystal engineering. usherbrooke.canih.gov The kinetic control over the formation of new polymorphs under high pressure is a recurring theme in solid-state chemistry. acs.org The pressure-induced changes in intermolecular distances and interactions can lead to the formation of novel crystalline phases that may not be accessible under ambient conditions. rsc.orgmdpi.com This control over crystal structure is crucial as the physical and chemical properties of a solid are often dependent on its polymorphic form.

Directed Assembly of Carboxylic Acid Aggregates

The aggregation of carboxylic acids in the solid state typically results in two primary hydrogen-bonded motifs: cyclic dimers or one-dimensional chains known as catemers. rsc.org While over 95% of monofunctional carboxylic acids form dimers, this compound demonstrates a remarkable ability to form both, depending on the crystallization conditions. rsc.org The assembly of these aggregates can be directed by controlling the applied pressure during crystallization. rsc.orgresearchgate.net

Research has identified two main polymorphs of this compound, denoted as α and β. rsc.org

Polymorph α: This form consists of molecules linked into strongly corrugated syn-syn catemers through hydrogen bonds. rsc.orgresearchgate.net It is obtained at lower pressures. rsc.org

Polymorph β: In this form, the molecules assemble into hydrogen-bonded dimers. rsc.orgresearchgate.net This polymorph is favored at higher pressures, specifically above 0.6 GPa. rsc.org

The application of pressure serves as a tool to direct the hydrogen-bonding pattern, effectively controlling whether the molecules assemble into 1-D chains or 0-D dimers. rsc.orgresearchgate.net For instance, a single crystal of the α-polymorph was grown at 0.28 GPa, while crystals of the β-polymorph were successfully grown from the melt at 0.80 GPa and 1.37 GPa. rsc.org This pressure-controlled aggregation highlights the delicate balance of intermolecular forces that govern the crystallization process. rsc.org

Interestingly, no phase transition was observed between the catemeric (α) and dimeric (β) polymorphs even when the α phase was over-pressurized into the stability region of the β phase. rsc.org This suggests that the transformation between these forms may require dissolution or melting and subsequent recrystallization under the appropriate pressure conditions. rsc.org

| Polymorph | Pressure of Formation | Supramolecular Aggregate | Hydrogen Bonding Pattern |

| α-CBrClFCOOH | < 0.6 GPa | Catemer (1-D Chain) | syn-syn H-bonds |

| β-CBrClFCOOH | > 0.6 GPa | Dimer (0-D) | H-bonded dimers |

Influence of Steric and Electronic Factors on Solid-State Structure

Electronic factors are primarily related to the intermolecular interactions, including the strong O-H···O hydrogen bonds that define the primary aggregates, and weaker secondary interactions involving the halogen atoms and oxygen atoms. rsc.orgresearchgate.net The geometry of the syn-syn hydrogen-bonded catemers in polymorph α is strongly corrugated, reaching the limit imposed by steric hindrances between adjacent molecules in the chain. rsc.org

Steric factors play a crucial role in the relative stability of the two polymorphs at high pressure. The β phase (dimers) has a smaller crystal volume than the α phase (catemers), which is consistent with its stability at higher pressures. rsc.orgrsc.org This has been rationalized by the greater freedom of the 0-D dimers to adjust their positions and pack more efficiently in the crystal lattice compared to the more rigid 1-D catemers. rsc.orgresearchgate.net The conformational limitations of the 1-D catemer chains in polymorph α lead to a less compact packing, making it less stable as pressure increases. rsc.org

The interplay between the attractive hydrogen bonding and repulsive steric interactions ultimately determines the most stable supramolecular arrangement. In the case of this compound, increasing pressure shifts the balance to favor the more space-efficient packing of the dimeric β-polymorph. rsc.org

| Polymorph | Key Influencing Factor | Structural Consequence |

| α-CBrClFCOOH | Steric hindrance | Corrugated catemer chains, larger volume |

| β-CBrClFCOOH | Efficient packing | Smaller volume, high-pressure stability |

Theoretical and Computational Chemistry Studies

Computational Spectroscopy for Spectral Interpretation and Prediction

Computational methods are invaluable for simulating and interpreting various types of molecular spectra.

Computational chemistry software can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. These simulations are crucial for assigning experimental spectral features to specific molecular vibrations. For bromochlorofluoroacetic acid, this would involve calculating the frequencies associated with the stretching and bending of C-H, C-C, C=O, C-O, O-H, C-Br, C-Cl, and C-F bonds.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be computed. Predicting the 1H, 13C, and 19F NMR spectra of this compound would aid in its structural elucidation and characterization.

Table 2: Hypothetical Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm-1) |

| O-H stretch | ~3500 |

| C=O stretch | ~1750 |

| C-O stretch | ~1200 |

| C-F stretch | ~1100 |

| C-Cl stretch | ~750 |

| C-Br stretch | ~600 |

Note: These are approximate values and would require specific calculations for this compound.

Mechanistic Insights through Computational Reaction Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions by identifying reaction pathways and characterizing transition states.

By mapping the potential energy surface of a reaction, computational methods can identify the most likely reaction pathways. This involves locating the transition state, which is the highest energy point along the reaction coordinate, and calculating the activation energy. For reactions involving this compound, such as its decomposition or reaction with other atmospheric species, computational modeling could reveal the detailed steps of the mechanism.

For example, studies on the atmospheric degradation of other halogenated organic compounds have used computational methods to explore reaction pathways initiated by radicals like OH. These studies calculate the energies of reactants, products, intermediates, and transition states to determine the favorability and kinetics of different reaction channels. While specific studies on this compound are lacking, the computational approaches used for other haloacetic acids provide a clear framework for how such investigations would be conducted copernicus.org.

Prediction of Stereoselectivity in Chemical Transformations

Computational studies predicting the stereoselectivity of chemical transformations involving this compound are not extensively documented in publicly available research. However, computational methods have been instrumental in analyzing the stereochemical outcome of its decarboxylation.

The decarboxylation of partially resolved strychnine (B123637) salts of this compound is a key method for producing optically active bromochlorofluoromethane (B1195813). It has been observed that this reaction proceeds with a remarkable retention of configuration researchgate.net. While this is an experimental observation, computational chemistry has played a crucial role in the subsequent determination of the absolute configuration of the resulting bromochlorofluoromethane researchgate.net. Techniques such as Density Functional Theory (DFT) have been used to calculate and predict the chiroptical properties (e.g., specific rotation and Raman optical activity) of the bromochlorofluoromethane enantiomers. By comparing these theoretical predictions with experimental data, the absolute configuration of the product, and by inference the stereochemical pathway of the decarboxylation, has been confirmed researchgate.net.

It is important to note that these computational studies are retrospective analyses of the stereochemical outcome rather than predictive models of stereoselectivity for the transformation of this compound itself.

Analysis of Intermolecular Forces and Crystal Lattice Dynamics

The intermolecular forces in the crystalline state of this compound have been a subject of study, particularly in the context of its polymorphism. High-pressure studies have revealed that the balance between different non-covalent interactions is crucial in determining the resulting crystal structure rsc.orgiucr.orgnih.govresearchgate.net.

This compound is known to exist in at least two polymorphic forms, α and β. The formation of these polymorphs is dependent on the pressure protocol during crystallization rsc.orgiucr.orgnih.gov. This polymorphism arises from different arrangements of intermolecular interactions, primarily hydrogen bonding, but also involving halogen atoms researchgate.netrsc.orgiucr.orgnih.gov. In polymorph α, the molecules are organized into catemers, while in polymorph β, they form dimers rsc.orgiucr.orgnih.gov.

Hydrogen bonding is the primary intermolecular interaction governing the crystal packing of this compound. The carboxylic acid moiety allows for the formation of strong O-H···O hydrogen bonds, leading to the observed dimeric and catemeric structures in its polymorphs rsc.orgiucr.orgnih.gov.

In addition to hydrogen bonding, secondary intermolecular interactions involving the halogen atoms (bromine, chlorine, and fluorine) play a role in the crystal packing of this compound rsc.orgiucr.orgnih.gov. These interactions are generally weaker than the primary hydrogen bonds.

The specific nature and energetics of these halogen bonding interactions in the context of this compound have not been the subject of detailed computational studies in the available literature. Theoretical investigations into halogen bonding in other molecular systems often employ electrostatic potential surface calculations to identify σ-holes on the halogen atoms and estimate the strength and directionality of these interactions. However, such specific analyses for this compound are not documented.

There is currently no available information regarding dedicated studies on the crystal lattice dynamics of this compound. Such studies, which would involve the calculation of phonon dispersion curves, would provide insight into the vibrational modes of the crystal lattice and its mechanical properties.

Molecular Dynamics Simulations for Condensed Phase Behavior

There are no known molecular dynamics (MD) simulations that specifically investigate the condensed phase behavior of this compound itself, either in a liquid state or in solution.

However, MD simulations have been employed to study the enantioselective complexation of its decarboxylation product, bromochlorofluoromethane, with a chiral host molecule, cryptophane-C acs.org. In that study, the free energy difference for the binding of the (R)- and (S)-enantiomers of bromochlorofluoromethane to the cryptophane was calculated to help determine the absolute configuration of the more strongly bound enantiomer acs.org. This research, while computationally intensive, focuses on the product of the reaction of this compound rather than the acid itself.

Environmental Chemical Research Aspects

General Principles of Halogenated Compound Persistence and Transformation in Environmental Compartments

The environmental persistence and transformation of halogenated compounds, such as bromochlorofluoroacetic acid, are governed by the nature and number of halogen atoms bonded to the carbon backbone. The carbon-halogen bond strength is a critical factor in determining a compound's recalcitrance to degradation. Generally, the bond strength increases in the order C-I < C-Br < C-Cl < C-F. Consequently, compounds containing carbon-fluorine bonds are typically the most resistant to both biotic and abiotic degradation, leading to greater persistence in the environment.

Halogenated acetic acids (HAAs) are known to be widespread environmental contaminants, often formed as disinfection byproducts during water treatment. uea.ac.uk Their fate in various environmental compartments—water, soil, and air—is influenced by a combination of chemical, physical, and biological processes. Due to their high polarity and water solubility, HAAs are expected to be mobile in aquatic systems and have a low potential for bioaccumulation in organisms.

The transformation of halogenated compounds in the environment can occur through several pathways, including microbial degradation and abiotic processes like hydrolysis and photolysis. The presence of multiple different halogen atoms, as in this compound, can lead to complex degradation pathways. The persistence of such compounds is a significant environmental concern due to their potential for long-range transport and accumulation in terminal sinks like the oceans. For instance, trifluoroacetic acid (TFAA), a compound structurally related to this compound, is known for its extreme persistence and is accumulating in the environment. mdpi.com

Methodological Approaches for Environmental Detection and Monitoring of Halogenated Organic Acids

The detection and monitoring of halogenated organic acids like this compound in environmental matrices present analytical challenges due to their low concentrations, high polarity, and the presence of complex sample matrices. A variety of sophisticated analytical techniques have been developed to achieve the required sensitivity and selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the analysis of haloacetic acids. nih.gov Since these acids are not sufficiently volatile for direct GC analysis, a derivatization step is typically required to convert them into more volatile esters, such as their methyl or pentafluorobenzyl esters. Electron capture detection (ECD) is also highly sensitive for halogenated compounds and can be used as an alternative to MS.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique has become increasingly popular for the analysis of polar and non-volatile compounds like haloacetic acids, as it often does not require derivatization. lcms.cz Electrospray ionization (ESI) in negative ion mode is commonly used for the detection of these acidic compounds. Tandem mass spectrometry (MS/MS) provides enhanced selectivity and sensitivity, allowing for the detection of trace levels of these contaminants in complex samples.

Ion Chromatography (IC): IC is another powerful technique for the separation and quantification of ionic species, including haloacetic acids. researchgate.net When coupled with mass spectrometry (IC-MS), it offers a robust method for the analysis of these compounds in various water samples.

Sample preparation is a critical step in the analytical workflow and often involves preconcentration techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the target analytes from the sample matrix and enhance detection limits.

Below is an interactive table summarizing common analytical methods for haloacetic acids.

| Analytical Technique | Derivatization Required | Typical Detector(s) | Advantages | Common Applications |

| Gas Chromatography (GC) | Yes (e.g., methylation) | Mass Spectrometry (MS), Electron Capture Detector (ECD) | High resolution, established methods | Analysis of water and soil samples |

| Liquid Chromatography (LC) | No | Mass Spectrometry (MS/MS) | High sensitivity and selectivity for polar compounds | Direct analysis of aqueous samples |

| Ion Chromatography (IC) | No | Conductivity, Mass Spectrometry (MS) | Excellent for ionic species | Analysis of drinking water and wastewater |

Chemical Degradation Mechanisms in Aquatic and Atmospheric Systems (e.g., Photolysis, Hydrolysis)

The chemical degradation of this compound in the environment is expected to be slow due to the presence of the highly stable carbon-fluorine bond. The primary abiotic degradation pathways in aquatic and atmospheric systems are hydrolysis and photolysis.

Hydrolysis: Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For haloacetic acids, hydrolysis involves the nucleophilic substitution of a halogen atom by a hydroxyl group. The rate of hydrolysis is dependent on the nature of the halogen, with bromo- and iodo-substituted acids being more susceptible to hydrolysis than their chloro- and fluoro-analogues.

Photolysis: Photolysis, or photodegradation, is the breakdown of chemical compounds by light. In the environment, this process is driven by solar radiation. The susceptibility of a compound to photolysis depends on its ability to absorb light at relevant wavelengths and the quantum yield of the degradation reaction. rsc.org

Direct photolysis of haloacetic acids in aqueous solution is generally slow. However, the presence of photosensitizers, such as nitrate (B79036) ions or dissolved organic matter, can lead to indirect photolysis. Photocatalytic degradation in the presence of semiconductor particles like titanium dioxide (TiO2) has also been shown to be an effective degradation pathway for some haloacetic acids. nih.gov

The photolytic half-life of bromochloroacetic acid in the presence of a TiO2 photocatalyst at 15°C is 18 days, while that of chlorodifluoroacetic acid is 42 days. nih.gov This suggests that photolysis, particularly photocatalysis, could be a more significant degradation pathway for this compound than hydrolysis. However, without specific absorption spectra and quantum yield data for this compound, its precise photolytic fate remains uncertain.

The following interactive table provides a comparison of the degradation half-lives of various haloacetic acids.

| Compound | Degradation Pathway | Conditions | Half-life |

| Bromochloroacetic acid (BCAA) | Hydrolysis | 15°C | 6 years uea.ac.ukresearchgate.net |

| Chlorodifluoroacetic acid (CDFAA) | Hydrolysis | 15°C | 83 years uea.ac.ukresearchgate.net |

| Bromochloroacetic acid (BCAA) | Photocatalysis (TiO2) | 15°C | 18 days nih.gov |

| Chlorodifluoroacetic acid (CDFAA) | Photocatalysis (TiO2) | 15°C | 42 days nih.gov |

| Trifluoroacetic acid (TFAA) | Hydrolysis | 15°C | ~40,000 years researchgate.net |

Q & A

Q. Table 1. Comparison of Analytical Techniques for this compound

Q. Table 2. Environmental Monitoring Workflow

| Step | Protocol | Reference Method |

|---|---|---|

| Sample Collection | Grab sampling (acidified to pH 2) | USEPA Method 552.3 |

| Extraction | LLE with MTBE (3:1 solvent:water ratio) | Zhang et al., 2005 |

| Derivatization | Pentafluorobenzyl bromide (PFBBr) | Björnsdotter et al., 2019 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.